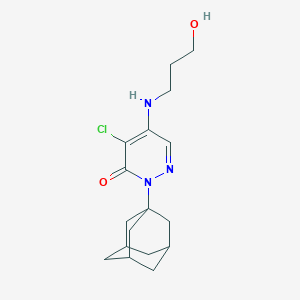
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one is a synthetic compound that belongs to the class of adamantane derivatives Adamantane is a diamondoid hydrocarbon known for its stability and unique cage-like structure
Vorbereitungsmethoden
The synthesis of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with adamantane, which undergoes chlorination to form 1-chloroadamantane.
Formation of Intermediate: 1-chloroadamantane is then reacted with hydrazine to form 1-adamantylhydrazine.
Cyclization: The intermediate undergoes cyclization with 4-chloro-3-oxobutanoic acid to form the pyridazinone ring.
Substitution: Finally, the compound is reacted with 3-chloropropanol to introduce the hydroxypropylamino group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antiviral and anticancer properties. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Materials Science: Due to its stability and unique structure, the compound is explored for use in the development of new materials, such as polymers and coatings.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its mechanism of action and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to penetrate cell membranes. The hydroxypropylamino group allows for hydrogen bonding and interaction with biological molecules. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(1-Adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one include other adamantane derivatives, such as:
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar structure to amantadine.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to modulate NMDA receptors.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyridazinone ring, which may confer unique biological activities and applications.
Eigenschaften
Molekularformel |
C17H24ClN3O2 |
|---|---|
Molekulargewicht |
337.8 g/mol |
IUPAC-Name |
2-(1-adamantyl)-4-chloro-5-(3-hydroxypropylamino)pyridazin-3-one |
InChI |
InChI=1S/C17H24ClN3O2/c18-15-14(19-2-1-3-22)10-20-21(16(15)23)17-7-11-4-12(8-17)6-13(5-11)9-17/h10-13,19,22H,1-9H2 |
InChI-Schlüssel |
MPDPWJKVJCJVPT-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)N4C(=O)C(=C(C=N4)NCCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2,4-dimethylphenoxy)ethyl]-1H-indazole](/img/structure/B246922.png)
![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)


![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B246928.png)





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246942.png)

![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)
